molecular formula C25H16ClN3 B13152538 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B13152538
M. Wt: 393.9 g/mol
InChI Key: IMSSXBNZPVJPMI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a naphthyl group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often employs advanced techniques such as catalytic processes and automated reactors to ensure efficiency and consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(naphthalen-2-yl)quinazoline
  • 2-Chloro-4-(naphthalen-2-yl)benzoic acid
  • 2-Chloro-4-(4-substituted phenyl)-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine is unique due to its specific structural features, such as the combination of a triazine ring with naphthyl and phenyl groups

Properties

Molecular Formula

C25H16ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-4-(4-naphthalen-2-ylphenyl)-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C25H16ClN3/c26-25-28-23(19-7-2-1-3-8-19)27-24(29-25)20-13-10-18(11-14-20)22-15-12-17-6-4-5-9-21(17)16-22/h1-16H

InChI Key

IMSSXBNZPVJPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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